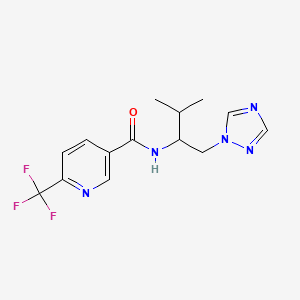

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide

Description

This compound features a nicotinamide core substituted with a trifluoromethyl group at position 6 and a branched alkyl chain containing a 1H-1,2,4-triazole ring at the amide nitrogen. The molecular formula is C₁₄H₁₅F₃N₆O, with a molecular weight of approximately 340.31 g/mol (estimated based on analogous structures in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole moiety may contribute to hydrogen bonding and π-π interactions, critical for biological activity.

Properties

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O/c1-9(2)11(6-22-8-18-7-20-22)21-13(23)10-3-4-12(19-5-10)14(15,16)17/h3-5,7-9,11H,6H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLQZLDXIUTCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the reaction of 3-methyl-1H-1,2,4-triazole with an appropriate alkylating agent to introduce the butan-2-yl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

Medicine: It may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure Variations

- Nicotinamide Derivatives : The target compound’s nicotinamide core distinguishes it from benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide in ). Nicotinamide derivatives are often explored in medicinal chemistry for kinase inhibition, whereas benzothiazoles are prevalent in agrochemicals.

- Pyrazole and Triazole Cores: Nexinhib20 (4,4-dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one) in shares the triazole group but employs a pentenone scaffold, likely favoring electrophilic reactivity compared to the target’s amide linkage.

Substituent Analysis

- Trifluoromethyl Group : The 6-(trifluoromethyl) substitution on nicotinamide parallels pesticidal compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), where trifluoromethyl enhances bioactivity by modulating electron density.

- Triazole Side Chain: The branched alkyl-triazole chain in the target compound contrasts with simpler triazole substituents, such as in N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (). The bulkier side chain may improve target specificity or solubility.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Notes:

- The target compound’s molecular weight (~340 g/mol) aligns with drug-like properties, whereas benzothiazole derivatives (e.g., ) may prioritize agrochemical stability.

- The triazole side chain in the target compound could enhance blood-brain barrier penetration compared to flutolanil’s ether linkage.

Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and a trifluoromethyl group, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃N₅O |

| Molecular Weight | 305.27 g/mol |

| CAS Number | 64922-02-7 |

| LogP | 0.503 |

| PSA (Polar Surface Area) | 47.78 Ų |

Biological Activity Overview

Research indicates that compounds with triazole and nicotinamide moieties exhibit diverse biological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation through specific pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : It has been observed to promote apoptosis in certain cancer cell lines.

- Modulation of Signaling Pathways : The compound can affect pathways such as Jak/STAT3, which are crucial in cellular proliferation and survival.

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives, it was found that this compound exhibited significant cytotoxic effects on breast cancer cell lines (IC50 = 12 µM). The mechanism was linked to the downregulation of cyclin D1 and matrix metalloproteinase (MMP) expression levels .

Case Study 2: Antimicrobial Effects

Another research highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.